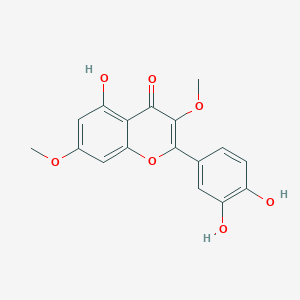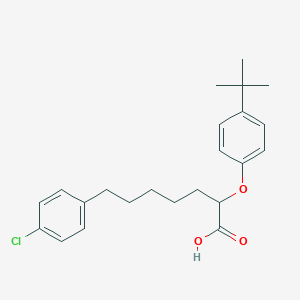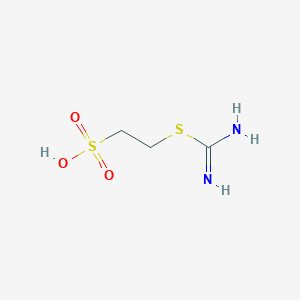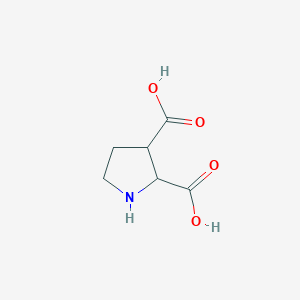
17-epi-Norethindrone
Overview
Description
17-epi-Norethindrone is a form of progesterone, a female hormone important for regulating ovulation and menstruation . It is used for birth control (contraception) to prevent pregnancy and also used to treat menstrual disorders, endometriosis, or abnormal vaginal bleeding caused by a hormone imbalance .
Molecular Structure Analysis
This compound is a 17beta-hydroxy steroid that is testosterone in which the hydrogen at position 17 is replaced by an ethynyl group and in which the methyl group attached to position 10 is replaced by hydrogen .
Physical And Chemical Properties Analysis
This compound is a white or yellowish-white, crystalline powder. It is practically insoluble in water, soluble in methylene chloride, sparingly soluble in acetone and in anhydrous ethanol .
Scientific Research Applications
Genotoxic Potential
- Novel Genotoxicity Assays : Norethindrone was identified as potentially genotoxic and mutagenic. It activated p53 and phosphorylated H2AX in a dose-dependent manner, indicating DNA damage, specifically double-strand breaks (DSBs) (Gallmeier et al., 2005).
Historical Development
- Chemical Birth of the Pill : This research outlines the synthesis of Norethindrone by Carl Djerassi, marking a critical development in the reproductive revolution of the 20th century (Djerassi, 2006).
Effects on Platelet Aggregation
- Platelet Aggregation in Postmenopausal Women : A study evaluated the effects of 17-beta estradiol and norethindrone acetate on platelet aggregation, finding no significant changes after treatment, suggesting a neutral impact on platelet functions in postmenopausal women (Kaplan et al., 2002).
Environmental Impact
- Toxicity to Aquatic Life : The toxicity of Norethindrone was assessed on Daphnia magna, a freshwater cladoceran, showing inhibitory effects on swimming and reproduction at higher concentrations. This study highlights the environmental impact of synthetic progestins (Goto & Hiromi, 2003).
Hormone Therapy and Cognitive Function
- Impact on Verbal Recall : A study examined the effects of estradiol and norethindrone hormone therapy on delayed verbal recall in older women, finding that it may benefit those with average to above-average recall scores (Tierney et al., 2009).
Endocrine Disruption in Fish
- Masculinization of Fish : Exposure to Norethindrone in female western mosquitofish led to masculinization, hepatopathological alterations, and inhibited expressions of vitellogenin, indicating significant endocrine disruption (Hou et al., 2019).
Pharmacokinetics
- Controlled Release Studies : Research on the controlled release of Norethindrone using RP-HPLC Method for dissolution media, highlighting its pharmacokinetic properties (Aster et al., 2022).
Reproductive Effects in Aquatic Life
- Reproductive Responses in Fish : Norethindrone significantly decreased fecundity and caused reproductive changes in fathead minnow and Japanese medaka, illustrating the potential ecological risk posed by synthetic progestins in aquatic environments (Paulos et al., 2010).
Impact on Vascular Endothelial Growth Factor
- Influence on VEGF Isoforms : This research investigated the effect of Norethindrone on the expression of vascular endothelial growth factor (VEGF) isoforms in Ishikawa cells, contributing to the understanding of its physiological impact (Archer et al., 2004).
Adolescent Health
- Use in Adolescents : A retrospective review studied Norethindrone use in adolescents, assessing its effectiveness in managing acute heavy menstrual bleeding (Santos et al., 2014).
Chemical Stability
- Stability in Injectable Solutions : Investigated the stability of Norethindrone in injectable solutions, critical for its pharmacological applications (Hoellein & Holzgrabe, 2012).
Clinical Applications and Chemistry
- Development and Effects : Studies detailing the clinical applications, chemical properties, and physiological effects of Norethindrone, providing comprehensive insights into its use and impact (various authors).
Mechanism of Action
Target of Action
18-Methyllevonorgestrel, also known as Levonorgestrel (LNG), is a synthetic progestogen . Its primary targets are the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
Levonorgestrel binds to the progesterone and androgen receptors, leading to a suppression of gonadotropins and inhibition of ovulation . This interaction with its targets results in changes in the endometrium and cervical mucus, making it difficult for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .
Biochemical Pathways
It is known that the drug works primarily by preventing ovulation and fertilization, and possibly by preventing implantation by altering the endometrium . It achieves this through several mechanisms, including the thickening of cervical mucus, which inhibits sperm passage through the uterus and sperm survival .
Pharmacokinetics
Levonorgestrel is rapidly and completely absorbed, with maximum concentrations reached 1.0 – 2.0 hours after ingestion . The elimination of Levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours . It is also important to note that Levonorgestrel binds strongly to Sex Hormone Binding Globulin (SHBG), and serum SHBG levels are influenced by a large number of different factors including the administration of Levonorgestrel .
Result of Action
The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation, altering the endometrium, and thickening cervical mucus, Levonorgestrel creates an environment that is unfavorable for fertilization and implantation .
Action Environment
The efficacy and stability of Levonorgestrel can be influenced by various environmental factors. For instance, certain drugs or herbal products that induce enzymes, such as CYP3A4, may decrease the effectiveness of Levonorgestrel . Additionally, the drug’s effectiveness can vary depending on the stage of the woman’s menstrual cycle at the time of administration .
Safety and Hazards
You should not use norethindrone if you have undiagnosed vaginal bleeding, breast cancer, liver disease, or a liver tumor . You may not be able to take norethindrone if you have ever had a heart attack, a stroke, or blood clot . Do not use if you are pregnant or trying to become pregnant . In some cases, you should not take norethindrone if you are nursing .
Future Directions
The administration of 17β-estradiol and norethindrone acetate has a positive impact on glucose metabolism in women by reducing fasting glucose, HbA1c, and insulin values . Future studies need to confirm the potential benefits of this drug combination in the prevention and/or management of cardiometabolic disorders .
Biochemical Analysis
Biochemical Properties
18-Methyllevonorgestrel interacts with progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, making it a key component in hormonal contraceptives .
Cellular Effects
18-Methyllevonorgestrel has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the process of ovulation . It suppresses gonadotropins, inhibiting ovulation, and binds to progesterone and androgen receptors .
Molecular Mechanism
The molecular mechanism of 18-Methyllevonorgestrel involves binding to progesterone and androgen receptors, which slows the release of GnRH from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovary .
Temporal Effects in Laboratory Settings
Hormonal contraceptives, including those containing levonorgestrel, have been shown to affect various routine chemistry tests, metabolic tests, and tests for liver function, hemostatic system, renal function, hormones, vitamins, and minerals .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
It is known that levonorgestrel is a progestin and is similar to progesterone, which plays a key role in the menstrual cycle and pregnancy .
Transport and Distribution
It is known that levonorgestrel is used in oral and IUD contraceptives and at higher doses in emergency contraceptives .
Subcellular Localization
It is known that levonorgestrel is a synthetic progestogen used in contraception and hormone therapy .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNJXKGJWUCNN-JBKQDOAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431665 | |
| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38673-36-8 | |
| Record name | 18-Methyllevonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038673368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-METHYLLEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV7HRB5DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



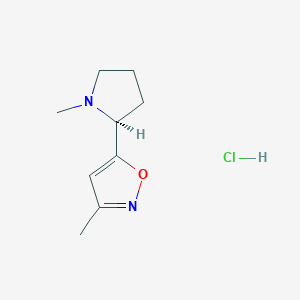

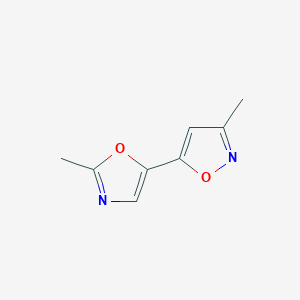
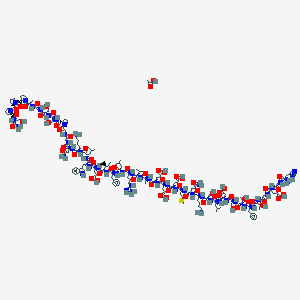

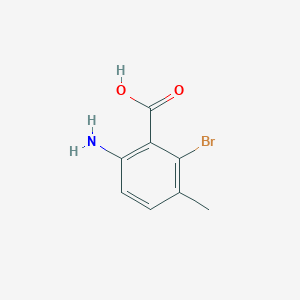
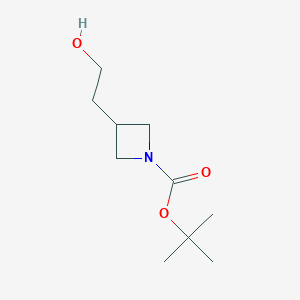


![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
